REACTION_CXSMILES
|
C([C:5]1[CH:6]=[C:7]([CH:15]=[C:16](C(C)(C)C)[C:17]=1[OH:18])C=C1CCNC1=O)(C)(C)C.[CH3:23][N:24]([CH:26]=[O:27])[CH3:25].[H-].[Na+]>C(OCC)(=O)C>[CH3:23][N:24]([C:26]([O:18][C:17]1[CH:5]=[CH:6][CH:7]=[CH:15][CH:16]=1)=[O:27])[CH3:25] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled again
|
Type
|
ADDITION
|
Details
|
, p660, 21, 1956, was added
|
Type
|
STIRRING
|
Details
|
the resulting solution was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
was washed with 1N-HCl, water, and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was separated
|
Type
|
CUSTOM
|
Details
|
recrystallized from ether-n-hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C(=O)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.71 mmol | |
AMOUNT: MASS | 282 mg | |
YIELD: PERCENTYIELD | 51% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |